Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as fluoro, methoxy, and pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions . The process typically starts with the acylation of a benzene derivative, followed by nitration and subsequent reduction to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C30H31FN2O7S |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
methyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H31FN2O7S/c1-6-7-8-13-40-21-12-11-18(15-22(21)38-4)24-23(25(34)19-10-9-16(2)20(31)14-19)26(35)28(36)33(24)30-32-17(3)27(41-30)29(37)39-5/h9-12,14-15,24,34H,6-8,13H2,1-5H3/b25-23- |
InChI Key |
YPSXKLQPKLDGIC-BZZOAKBMSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |
Origin of Product |
United States |
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